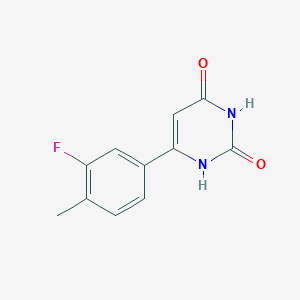
6-(3-fluoro-4-methylphenyl)pyrimidine-2,4(1H,3H)-dione
説明
Pyrazolo pyrimidine derivatives are being studied as potential CDK2 inhibitors, which could be useful in cancer treatment . These compounds have shown significant cytotoxic activities against certain cell lines .
Synthesis Analysis
A new set of small molecules featuring the privileged pyrazolo pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The prepared compounds significantly inhibited the growth of the examined cell lines .Physical and Chemical Properties Analysis
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .科学的研究の応用
Chemistry and Medicinal Applications
Pyrimidine derivatives, including structures similar to 6-(3-fluoro-4-methylphenyl)pyrimidine-2,4(1H,3H)-dione, have been extensively studied for their broad spectrum of biological activities and applications in medicinal chemistry. Fluorinated pyrimidines, for example, play a crucial role in cancer treatment. The most widely used fluorinated pyrimidine, 5-Fluorouracil (5-FU), treats over 2 million cancer patients annually. Recent advancements in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) in personalized medicine, including methods for 5-FU synthesis and the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution. These developments have led to new insights into how FPs affect nucleic acid structure and dynamics, with computational and experimental studies revealing the perturbation of nucleic acid by FPs. Beyond inhibiting thymidylate synthase (TS), recent studies have identified new roles for RNA modifying enzymes inhibited by 5-FU, such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, contributing to 5-FU cytotoxicity. Additionally, DNA topoisomerase 1 (Top1) has been established as mediating FP anti-tumor activity, highlighting the importance of FPs in cancer treatment beyond their well-known mechanisms of action (Gmeiner, 2020).
Optoelectronic Materials
Pyrimidine derivatives also show significant promise in the field of optoelectronics. Research on quinazolines and pyrimidines, closely related heterocyclic compounds, has been published extensively, particularly concerning their synthesis and application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials. These materials, including aryl(hetaryl)substituted quinazolines with π-extended conjugated systems, have been found to be critical in developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Moreover, pyrimidine push-pull systems have been identified as potential photosensitizers for dye-sensitized solar cells, indicating the versatility and significance of pyrimidine derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).
Anti-inflammatory Research
Pyrimidines are not only crucial in cancer treatment and optoelectronics but also play a significant role in developing anti-inflammatory drugs. A wide range of pyrimidine derivatives has been studied for their anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The extensive research into the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives demonstrates their potential as potent anti-inflammatory agents. This research provides valuable insights into developing new pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity, underscoring the importance of pyrimidines in medicinal chemistry (Rashid et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
6-(3-fluoro-4-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-6-2-3-7(4-8(6)12)9-5-10(15)14-11(16)13-9/h2-5H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWZERSRBPLMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



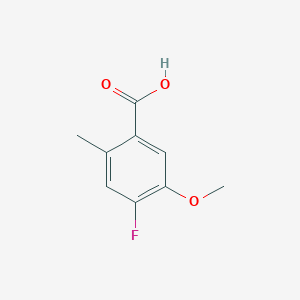
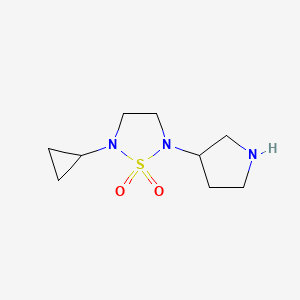

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470460.png)
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470461.png)
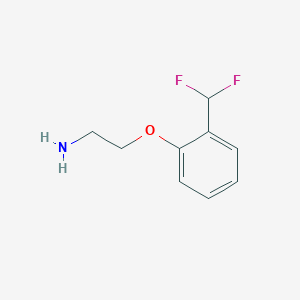
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1470465.png)
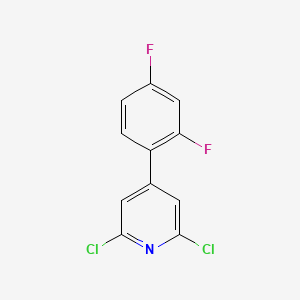
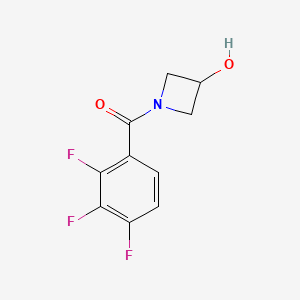
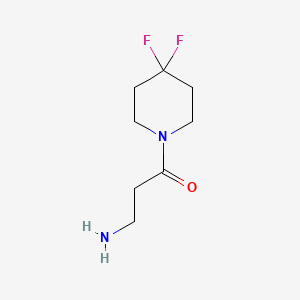
![2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470474.png)
![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470475.png)

